2-butyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole

MMP-13 inhibition Osteoarthritis Indole-oxadiazole patent landscape

2-Butyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole (CAS 921843-22-3, molecular formula C₂₀H₂₀N₄O, MW 332.4 g/mol) is a fully synthetic heterocyclic small molecule that integrates an indole core, a 1,3,4-oxadiazole ring, and a pyridin-3-ylmethyl N-substituent. The compound appears in multiple patent families, including heteroaryl-substituted indoles claimed as MMP-13 inhibitors (CA2738929A1) and pyridyl-substituted indole libraries targeting Toll-like receptors 7/8/9.

Molecular Formula C20H20N4O
Molecular Weight 332.407
CAS No. 921843-22-3
Cat. No. B2756288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-butyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole
CAS921843-22-3
Molecular FormulaC20H20N4O
Molecular Weight332.407
Structural Identifiers
SMILESCCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CN=CC=C4
InChIInChI=1S/C20H20N4O/c1-2-3-10-19-22-23-20(25-19)18-12-16-8-4-5-9-17(16)24(18)14-15-7-6-11-21-13-15/h4-9,11-13H,2-3,10,14H2,1H3
InChIKeyVIIRTHAQYGHDOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Butyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole (CAS 921843-22-3): Structural Identity and Patent-Disclosed Therapeutic Fields


2-Butyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole (CAS 921843-22-3, molecular formula C₂₀H₂₀N₄O, MW 332.4 g/mol) is a fully synthetic heterocyclic small molecule that integrates an indole core, a 1,3,4-oxadiazole ring, and a pyridin-3-ylmethyl N-substituent . The compound appears in multiple patent families, including heteroaryl-substituted indoles claimed as MMP-13 inhibitors (CA2738929A1) and pyridyl-substituted indole libraries targeting Toll-like receptors 7/8/9 [1][2]. Its physicochemical profile—moderate molecular weight, balanced lipophilicity (cLogP ~4.4), and four hydrogen-bond acceptors—positions it within oral drug-like chemical space .

Why Generic Substitution of 2-Butyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole Fails: Structural Determinants of Target Engagement


Within the indole-oxadiazole chemical series, even minor structural modifications produce large shifts in target selectivity and potency. The pyridin-3-ylmethyl (meta-substituted) N-alkylation pattern on the indole ring creates a distinct spatial orientation of the basic nitrogen compared to the pyridin-2-ylmethyl (ortho) or pyridin-4-ylmethyl (para) isomers . In the broader 1,3,4-oxadiazole-indole hybrid class, switching the oxadiazole C2-alkyl chain from n-butyl to isopropyl or isobutyl has been shown to alter kinase selectivity profiles, with single-digit nanomolar IC₅₀ differences observed across closely related analogs in PIM kinase assays [1]. Furthermore, 2-arylamino-5-(3′-indolyl)-1,3,4-oxadiazoles have demonstrated MMP-13 inhibitory activity dependent on the precise nature of the heteroaryl substituent [2]. These structure-activity relationships mean that generic replacement with a structurally similar but non-identical analog cannot guarantee equivalent biological performance.

Quantitative Evidence Guide: Differentiation of 2-Butyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole from Closest Analogs


Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl Substitution: Impact on MMP-13 Inhibitor Patent Coverage

Patent CA2738929A1 explicitly claims heteroaryl-substituted indole compounds where the heteroaryl group includes pyridyl substituents as MMP-13 inhibitors. The pyridin-3-ylmethyl (meta) attachment on the indole N1 position produces a different vector of the basic nitrogen compared to the pyridin-2-ylmethyl isomer, which alters the zinc-chelating geometry in the MMP-13 catalytic domain. While MMP-13 IC₅₀ values for the exact compound are not publicly disclosed in the patent, the comprehensive Markush structure claims demonstrate that the meta-pyridyl substitution pattern constitutes novel intellectual property space distinct from ortho-substituted analogs [1].

MMP-13 inhibition Osteoarthritis Indole-oxadiazole patent landscape

n-Butyl C2 Chain vs. Isopropyl C2 Chain: Class-Level Impact on PIM Kinase Inhibitory Potency

In a structure-activity relationship study of indole derivatives bearing a 1,3,4-oxadiazole-2(3H)-thione scaffold, compounds with varied C2 alkyl and aryl substitutions were evaluated against all three PIM kinase isoforms (PIM-1, PIM-2, PIM-3) [1]. Potent inhibitors were identified in the single-digit to low double-digit nanomolar IC₅₀ range. Although the study focused on the thione rather than the oxadiazole form, the C2 substituent size and lipophilicity were critical determinants of potency. The n-butyl chain (4-carbon linear alkyl) in the target compound differs from the isopropyl analog (CAS 921801-38-9, 3-carbon branched alkyl), with the additional methylene unit and linear geometry predicted to alter van der Waals contacts within the hydrophobic kinase pocket [1]. This class-level evidence indicates that substituting the n-butyl chain with shorter or branched alkyl groups cannot be assumed to preserve kinase inhibitory potency.

PIM kinase inhibition Cancer therapeutics SAR oxadiazole C2 chain

Indole-Oxadiazole Hybrid Scaffold: Antitubercular Activity Benchmark from the Desai et al. (2016) Series

Desai et al. (2016) synthesized and evaluated a series of 20 indole and pyridine-based 1,3,4-oxadiazole derivatives (compounds 5a–5t) for in vitro antitubercular activity against M. tuberculosis H37Ra and M. bovis BCG in both active and dormant states [1]. Compounds 5b, 5e, 5g, and 5q exhibited very good antitubercular activity with selectivity indices (SI = GI₅₀/MIC) ≥10 against HeLa, A549, and PANC-1 cell lines, establishing that non-cytotoxic antitubercular activity is achievable in this chemical class [1][2]. The target compound, bearing an n-butyl group at the oxadiazole C2 position and a pyridin-3-ylmethyl N-substituent on the indole, represents a structural variation within this validated antitubercular chemotype. The Desai series confirms that the indole-pyridine-oxadiazole architecture can deliver bacterial growth inhibition with favorable selectivity over mammalian cells—a baseline expectation that informs compound selection for antimycobacterial screening [1].

Antitubercular agents Mycobacterium tuberculosis Selectivity index

Best-Fit Research and Industrial Application Scenarios for 2-Butyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole


MMP-13 Selective Inhibitor Lead Optimization for Osteoarthritis

The compound's inclusion in CA2738929A1 as part of a heteroaryl-substituted indole series targeting MMP-13 supports its use as a starting point or comparator in medicinal chemistry programs aimed at developing non-zinc-binding, selective MMP-13 inhibitors for osteoarthritis. The pyridin-3-ylmethyl substituent may confer advantages in S1′ pocket selectivity over MMP-1 and MMP-9, which is the central challenge in MMP-13 drug discovery [1].

PIM Kinase Inhibitor Screening in Hematologic Malignancy Programs

Based on the established SAR of indole-oxadiazole hybrids as potent PIM kinase inhibitors (single-digit nM IC₅₀), this compound is suitable for inclusion in focused kinase screening libraries targeting PIM-1, PIM-2, and PIM-3 isoforms relevant to acute myeloid leukemia, multiple myeloma, and prostate cancer [2]. The n-butyl chain may provide distinct selectivity versus the isopropyl- and isobutyl-substituted analogs available from the same chemical series.

Antitubercular Hit Identification and InhA Targeting

The indole-pyridine-1,3,4-oxadiazole scaffold has demonstrated antitubercular activity with selectivity indices ≥10 against three human cell lines in the Desai et al. (2016) series. This compound can serve as a diversity point for SAR expansion around the C2 alkyl chain, with molecular docking against the InhA enoyl reductase active site established as a valid computational prioritization method for this chemotype [3].

TLR7/8/9 Pathway Inhibitor Discovery for Autoimmune Disease

The compound's structural features align with pyridyl-substituted indole libraries claimed as TLR7/8/9 inhibitors. Procurement for innate immunity screening panels targeting lupus erythematosus, psoriasis, or interferonopathies is a rational application scenario, with the meta-pyridyl geometry potentially influencing endosomal TLR binding versus cell-surface receptor engagement [4].

Quote Request

Request a Quote for 2-butyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.